3-Fluoro-2-(trifluoromethyl)benzoyl chloride
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Overview
Description
3-Fluoro-2-(trifluoromethyl)benzoyl chloride: is an organic compound with the chemical formula C8H3ClF4O . It is a colorless to light yellow liquid used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds . This compound is particularly noted for its role in the preparation of intermediates required for the synthesis of various pyrazolo[1,5-a]pyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride . The reaction is carried out under reflux conditions at 80°C for about 10 hours. After the reaction, the excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation .
Industrial Production Methods: In an industrial setting, the production process is scaled up, maintaining similar reaction conditions but with enhanced safety and efficiency measures. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Fluoro-2-(trifluoromethyl)benzoyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to the corresponding benzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Substitution: Formation of amides, esters, and thioesters.
Reduction: Formation of 3-fluoro-2-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 3-fluoro-2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Chemistry: 3-Fluoro-2-(trifluoromethyl)benzoyl chloride is used as a key intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology: In biological research, it is used to synthesize compounds that can act as enzyme inhibitors, particularly targeting proteases .
Medicine: The compound is involved in the development of pharmaceuticals, including potential drugs for treating various diseases by inhibiting specific enzymes .
Industry: In the industrial sector, it is used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride involves its ability to act as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then interact with biological targets such as enzymes. The molecular targets often include serine proteases, where the compound forms a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
Comparison: 3-Fluoro-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzoyl chloride structure. This combination enhances its reactivity and specificity in chemical reactions compared to its analogs .
Properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)4-2-1-3-5(10)6(4)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWMGBNKQOJFOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379218 |
Source
|
Record name | 3-fluoro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-82-0 |
Source
|
Record name | 3-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-fluoro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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